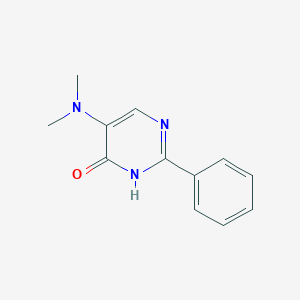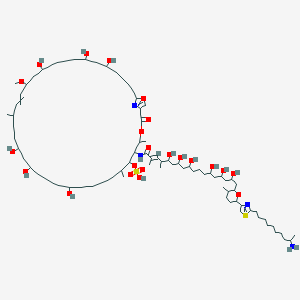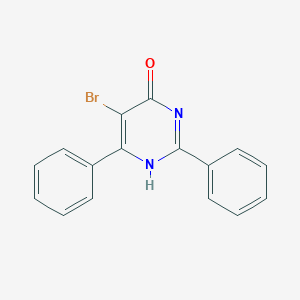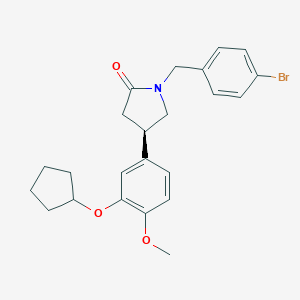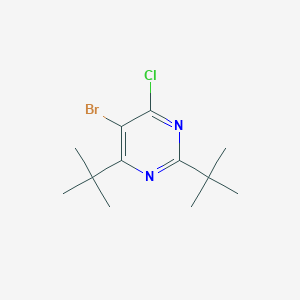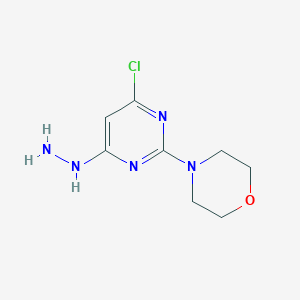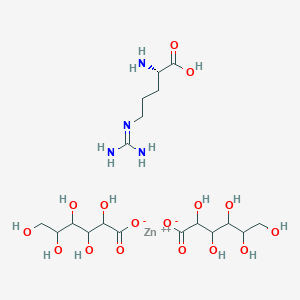
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc is a trace element that is essential for human health and is involved in numerous physiological processes. It is found in various foods, including meat, seafood, nuts, and whole grains. The chemical compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate is a zinc salt commonly known as zinc gluconate. Zinc gluconate is widely used in the food industry as a dietary supplement and is also used in medical research.
作用機序
The mechanism of action of zinc gluconate is not fully understood. However, it is believed that zinc ions play a role in the regulation of gene expression and the activation of enzymes. Zinc is also involved in the synthesis of proteins and the maintenance of cell membranes.
Biochemical and Physiological Effects:
Zinc gluconate has been shown to have numerous biochemical and physiological effects. It is involved in the metabolism of carbohydrates, proteins, and fats. Zinc is also important for the growth and development of cells and tissues, including the immune system. Zinc gluconate has been shown to have antioxidant properties and may help protect cells from oxidative damage.
実験室実験の利点と制限
Zinc gluconate is widely used in medical research due to its low toxicity and high solubility in water. It is also relatively inexpensive and easy to obtain. However, its effectiveness may be limited by factors such as dosage, duration of treatment, and individual variability.
将来の方向性
There are numerous future directions for research on zinc gluconate. Some potential areas of study include its effects on cognitive function, cardiovascular health, and cancer prevention. Additionally, further research is needed to determine the optimal dosage and duration of treatment for various conditions.
In conclusion, zinc gluconate is a widely used compound in medical research due to its numerous physiological effects and low toxicity. It is involved in various biochemical processes and has potential applications in numerous areas of health research. Further studies are needed to fully understand its mechanism of action and potential benefits.
合成法
Zinc gluconate can be synthesized through the reaction of zinc oxide with gluconic acid. The reaction produces a white, crystalline powder that is soluble in water. The purity of the product can be improved through recrystallization.
科学的研究の応用
Zinc gluconate is commonly used in medical research to study the effects of zinc on human health. It has been shown to have various physiological effects, including immune system support, wound healing, and DNA synthesis. Zinc gluconate is also used in the food industry as a dietary supplement to prevent zinc deficiency.
特性
| 147310-67-6 | |
分子式 |
C18H36N4O16Zn |
分子量 |
629.9 g/mol |
IUPAC名 |
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H14N4O2.2C6H12O7.Zn/c7-4(5(11)12)2-1-3-10-6(8)9;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*2-5,7-11H,1H2,(H,12,13);/q;;;+2/p-2/t4-;;;/m0.../s1 |
InChIキー |
LZVPXOKOMJILOW-WJXVXWFNSA-L |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
同義語 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, 2,3,4,5,6-pent ahydroxyhexanoate, zinc(+2) cation |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


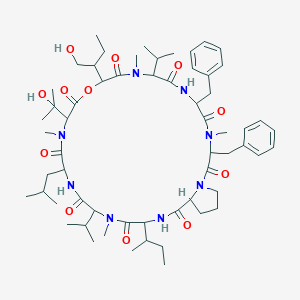
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
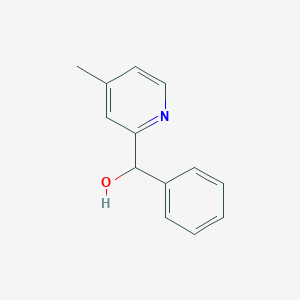
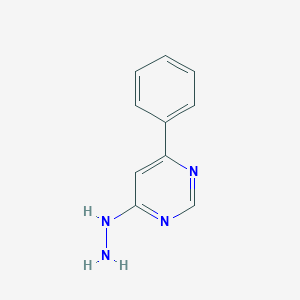
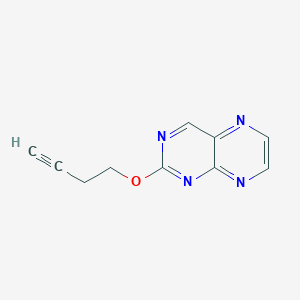
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
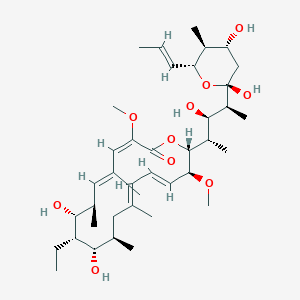
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
